![molecular formula C25H16N2O4 B214187 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B214187.png)
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide, also known as Compound 25, is a small molecule inhibitor that has shown potential in the field of cancer research. It has been found to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. In
Mecanismo De Acción
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 inhibits the activity of BRD4, a protein that is involved in the regulation of gene expression. BRD4 is known to play a role in the development and progression of cancer, and inhibiting its activity can lead to the suppression of cancer cell growth. In addition, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has also been found to inhibit the activity of other proteins, such as NF-κB and STAT3, which are involved in the regulation of immune responses. It has also been found to inhibit angiogenesis, the formation of new blood vessels that is necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 in lab experiments is that it has been well-characterized and its mechanism of action is well-understood. This makes it a valuable tool for studying the role of BRD4 and other proteins in cancer and other diseases. However, one limitation is that it is a small molecule inhibitor, which means that it may not be as effective as other types of inhibitors, such as antibodies, in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25. One area of interest is the development of more potent and selective inhibitors of BRD4 and other proteins involved in cancer. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 and other inhibitors. Finally, there is a need for further research on the potential use of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Conclusion:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of BRD4 and other proteins involved in cancer cell growth and immune responses. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 that could lead to the development of more effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 involves several steps, including the reaction of 1,2-diaminobenzene with 1,3-dibromo-5-methylbenzene to form an intermediate compound. This intermediate is then reacted with 2-bromo-5-nitrobenzoic acid to form the final product, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25. The synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been shown to have potential as a therapeutic agent in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases.
Propiedades
Nombre del producto |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide |
---|---|
Fórmula molecular |
C25H16N2O4 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C25H16N2O4/c1-14-20(22(27-31-14)15-8-3-2-4-9-15)25(30)26-19-13-7-12-18-21(19)24(29)17-11-6-5-10-16(17)23(18)28/h2-13H,1H3,(H,26,30) |
Clave InChI |
MZWQTVQCPYPKIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.